Methyl 4-chloro-2,6-difluorobenzoate
Overview
Description
Methyl 4-chloro-2,6-difluorobenzoate is an organic compound with the molecular formula C8H5ClF2O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4, 2, and 6 on the benzene ring are replaced by a chlorine atom and two fluorine atoms, respectively. This compound is commonly used in various chemical syntheses and has applications in scientific research.
Mechanism of Action
Result of Action
The molecular and cellular effects of Methyl 4-chloro-2,6-difluorobenzoate’s action are currently unknown . Understanding these effects requires further experimental studies and clinical trials.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-2,6-difluorobenzoate can be synthesized through the esterification of 4-chloro-2,6-difluorobenzoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 4-chloro-2,6-difluorobenzoic acid and methanol into a reactor, along with the catalyst. The reaction mixture is then heated and maintained at the desired temperature to achieve optimal yield. The product is subsequently purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2,6-difluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2,6-difluorobenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates.
Hydrolysis: 4-chloro-2,6-difluorobenzoic acid and methanol.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
Methyl 4-chloro-2,6-difluorobenzoate is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-difluorobenzoate
- Methyl 4-chlorobenzoate
- Methyl 2,4-difluorobenzoate
Uniqueness
Methyl 4-chloro-2,6-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. The combination of these substituents can influence the compound’s reactivity and interactions, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
methyl 4-chloro-2,6-difluorobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKDQVXTYIIAKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673205 | |
Record name | Methyl 4-chloro-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773134-12-6 | |
Record name | Benzoic acid, 4-chloro-2,6-difluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=773134-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-chloro-2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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